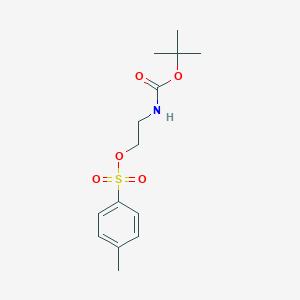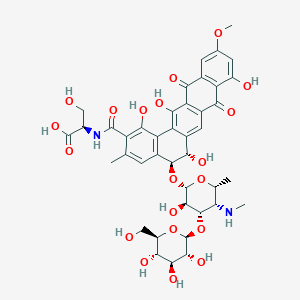
Pradimicin FL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pradimicin FL is a natural product that has gained interest in the scientific community due to its potential as an antifungal agent. It was first isolated from the culture broth of Actinomycete Actinomadura hibisca P157-2 in 1991. Pradimicin FL is a glycosidic macrolide that has a unique structure and mechanism of action. It has shown promising results in preclinical studies as an antifungal agent.
Scientific Research Applications
Antifungal Activity
Pradimicin FL, along with its congener Pradimicin L, has been identified to possess broad-spectrum in vitro antifungal activity. This activity is significant, with Pradimicin FL being more active than Pradimicin L in combating fungal infections (Saitoh et al., 1993).
Antineoplastic Effects
A study in 2019 highlighted Pradimicin-IRD, a new polycyclic antibiotic related to Pradimicin FL, which displayed potential anticancer activities. This compound induced DNA damage, apoptosis, and cell cycle arrest in colon cancer cells, suggesting its utility in cancer therapy (Almeida et al., 2019).
Glycobiological Research
Pradimicins, including Pradimicin FL, are known for their specific binding to D-mannose. Recent advancements in understanding the molecular mechanisms of this binding have opened doors for using Pradimicins in glycobiological research. They serve as tools for exploring the biological roles of Man-containing glycans (Nakagawa & Ito, 2022).
Anti-HIV Properties
Pradimicin A, closely related to Pradimicin FL, has demonstrated inhibitory activity against the human immunodeficiency virus (HIV) by interacting with the virus's envelope glycoprotein gp120. This highlights the potential of Pradimicin derivatives in developing anti-HIV therapies (Balzarini et al., 2006).
Development of Soluble Derivatives
Efforts have been made to develop soluble derivatives of Pradimicins, like BMY-28864, to overcome the limitation of low water solubility of naturally occurring Pradimicins. This enhances their experimental use and therapeutic potential (Sawada et al., 1991).
Biosynthesis Studies
Understanding the biosynthesis of Pradimicins has been a focus of research, revealing the genetic mechanisms involved in their production. This is crucial for potential industrial production and modification of these compounds (Kim et al., 2007).
Resistance Studies
Research has also been conducted on the resistance mechanisms to Pradimicins in yeast, providing insights into their mode of action and potential resistance pathways in fungal pathogens (Hiramoto et al., 2003).
properties
CAS RN |
144556-98-9 |
|---|---|
Product Name |
Pradimicin FL |
Molecular Formula |
C41H46N2O20 |
Molecular Weight |
886.8 g/mol |
IUPAC Name |
(2R)-3-hydroxy-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C41H46N2O20/c1-11-5-17-24(31(51)21(11)38(56)43-18(9-44)39(57)58)23-15(8-16-25(32(23)52)28(48)14-6-13(59-4)7-19(46)22(14)27(16)47)29(49)36(17)62-41-35(55)37(26(42-3)12(2)60-41)63-40-34(54)33(53)30(50)20(10-45)61-40/h5-8,12,18,20,26,29-30,33-37,40-42,44-46,49-55H,9-10H2,1-4H3,(H,43,56)(H,57,58)/t12-,18-,20-,26+,29+,30-,33+,34-,35-,36+,37+,40+,41+/m1/s1 |
InChI Key |
OCMFGTQYTXVJRJ-ZXRCSMLQSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)NC |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)NC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)NC |
synonyms |
N-((5-O-(4,6-dideoxy-4-methylamino-3-O-(beta-D-glucopyranosyl)-beta-D-galactopyranosyl)-5,6,8,13-tetrahydro-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacene-2-yl)carbonyl)-D-serine pradimicin FL |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one](/img/structure/B114903.png)
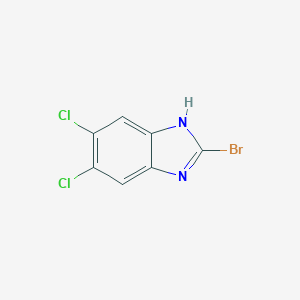
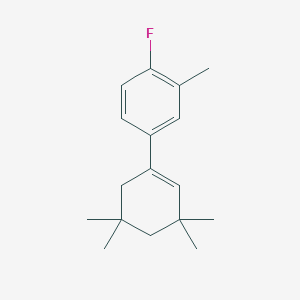
![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile](/img/structure/B114909.png)
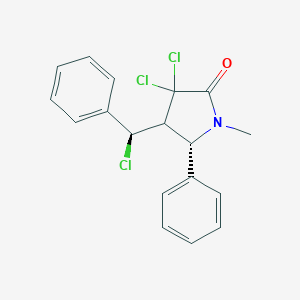
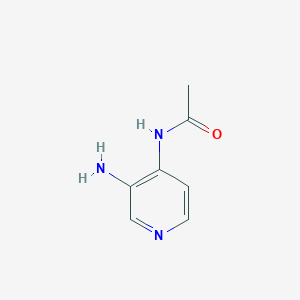
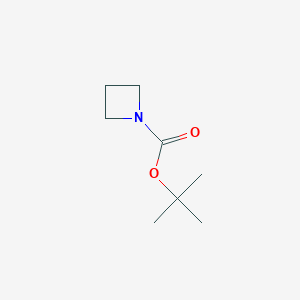
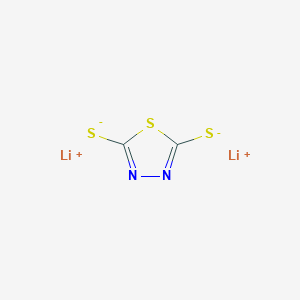
![8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione](/img/structure/B114927.png)
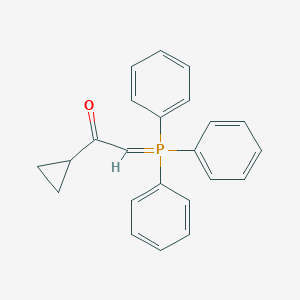
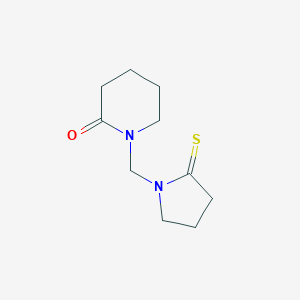
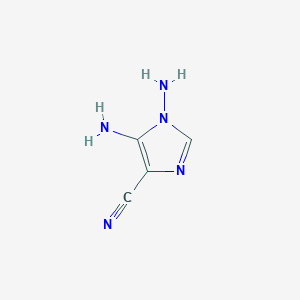
![N-[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide](/img/structure/B114936.png)
